Meranzin

Description

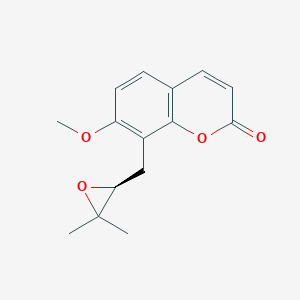

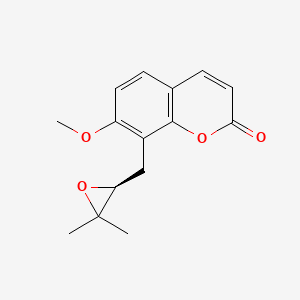

Structure

3D Structure

Properties

IUPAC Name |

8-[[(2S)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-15(2)12(19-15)8-10-11(17-3)6-4-9-5-7-13(16)18-14(9)10/h4-7,12H,8H2,1-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZONYLDFHGRDP-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)CC2=C(C=CC3=C2OC(=O)C=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](O1)CC2=C(C=CC3=C2OC(=O)C=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Meranzin?

An In-depth Technical Guide to the Chemical Structure and Properties of Meranzin

Introduction

This compound is a naturally occurring coumarin (B35378), a class of organic compounds belonging to the benzopyrone family.[1] It is found in various plant species, including the peels of Citrus maxima (pomelo), Fructus aurantii, Triphasia trifolia, Cnidium monnieri, and Murraya exotica.[2][3][][5] This compound and its hydrated form, this compound hydrate (B1144303), have garnered significant interest within the scientific community due to their diverse and potent biological activities.[5] Research has highlighted its potential as an anti-depressant, anti-inflammatory, analgesic, anti-fibrotic, anti-proliferative, anti-atherosclerosis, and anti-bacterial agent.[2][5][6][7][8] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, experimental protocols, and known signaling pathways of this compound.

Chemical Structure and Identifiers

This compound is chemically classified as a coumarin derivative.[1] Its structure features a characteristic benzopyran-2-one core, substituted with a methoxy (B1213986) group and an epoxide-containing side chain.[1][9] The specific stereochemistry of the epoxide group is crucial, with the naturally occurring form being the (S)-enantiomer.[9]

Table 1: Chemical Identifiers for this compound and this compound Hydrate

| Identifier | This compound | This compound Hydrate |

| IUPAC Name | 8-[[(2S)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one[9] | 8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one[10] |

| CAS Number | 23971-42-8[9] | 5875-49-0[10] |

| Molecular Formula | C₁₅H₁₆O₄[9] | C₁₅H₁₈O₅[10] |

| Molecular Weight | 260.29 g/mol [11] | 278.30 g/mol [10] |

| InChIKey | LSZONYLDFHGRDP-LBPRGKRZSA-N[9] | KGGUASRIGLRPAX-UHFFFAOYSA-N[12] |

| Canonical SMILES | CC1(--INVALID-LINK--CC2=C(C=CC3=C2OC(=O)C=C3)OC)C[9] | CC(C)(C(CC1=C(C=CC2=C1OC(=O)C=C2)OC)O)O[12] |

Physicochemical Properties

This compound is a crystalline solid at room temperature.[3] Its solubility profile is typical for moderately polar organic compounds.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical Description | White to off-white crystalline solid[3][11] |

| Melting Point | 89-92 °C[11] |

| Boiling Point | 414.8±45.0 °C (Predicted)[11] |

| Solubility | Soluble in DMSO, Chloroform (B151607), Dichloromethane, Ethyl Acetate, Acetone[3][6][11] |

| Optical Activity | [α]/D -48.0 to -44.0° in chloroform (0.063 g/100 mL)[11] |

Spectroscopic Data

The structure of this compound has been elucidated using various spectroscopic techniques. Mass spectrometry data is available, and techniques like GC-MS and LC-MS have been employed for its analysis.[9][13] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Infrared (IR) spectroscopy data have also been used for its characterization.[9][14][15]

Experimental Protocols

Extraction from Natural Sources

This compound can be isolated from various plant materials, such as the peel of Citrus maxima.[] A general workflow for its extraction is outlined below.

General Synthesis Approach

While specific industrial synthesis protocols for this compound are not detailed in the provided results, the synthesis of its core coumarin structure can be achieved through established chemical reactions such as the Perkin reaction or Pechmann condensation.[16]

Biological Activity and Signaling Pathways

This compound and its hydrate exhibit a range of pharmacological effects, with their antidepressant and anti-atherosclerosis activities being of particular interest. These effects are mediated through the modulation of specific cellular signaling pathways.

Antidepressant Activity

The antidepressant-like effects of this compound hydrate are rapid and have been linked to the activation of key signaling pathways in the brain, particularly in the hippocampus.[2][17][18] One proposed mechanism involves the activation of the mTOR signaling pathway, which in turn upregulates downstream synaptic proteins like Brain-Derived Neurotrophic Factor (BDNF).[18][19] Another related pathway implicated is the AMPA-ERK1/2-BDNF signaling cascade.[2]

Anti-Atherosclerosis Activity

This compound has shown potential in alleviating atherosclerosis.[20] This is thought to occur through the modulation of the TGF-β1/PI3K/AKT1 signaling pathway, which plays a role in the proliferation, apoptosis, and migration of cells involved in the formation of atherosclerotic plaques.[20] By influencing this pathway, this compound may help regulate cholesterol efflux and reduce inflammation within blood vessels.

References

- 1. Showing Compound this compound (FDB021654) - FooDB [foodb.ca]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CAS:23971-42-8 | Manufacturer ChemFaces [chemfaces.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. caymanchem.com [caymanchem.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. This compound | CAS:23971-42-8 | Coumarins | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. This compound | C15H16O4 | CID 1803558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound hydrate | CAS: 5875-49-0 | ChemNorm [chemnorm.com]

- 11. This compound | 23971-42-8 [chemicalbook.com]

- 12. This compound hydrate | C15H18O5 | CID 5070783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Multi-Component Comparative Pharmacokinetics in Rats After Oral Administration of Fructus aurantii Extract, Naringin, Neohesperidin, and Naringin-Neohesperidin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. spectrabase.com [spectrabase.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Merazin Hydrate Produces Rapid Antidepressant Effects Depending on Activating mTOR Signaling by Upregulating Downstream… [ouci.dntb.gov.ua]

- 20. mdpi.com [mdpi.com]

The Botanical Treasury of Meranzin and Its Derivatives: A Technical Guide for Scientific Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

Meranzin, a naturally occurring coumarin, and its derivatives have garnered significant scientific interest due to their diverse pharmacological activities. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the natural sources of these compounds, quantitative data on their occurrence, in-depth experimental protocols for their isolation and analysis, and an exploration of their known signaling pathways. The information presented herein is intended to facilitate further research and development of this compound and its derivatives as potential therapeutic agents.

Natural Sources of this compound and Its Derivatives

This compound and its derivatives, including this compound hydrate (B1144303) and this compound glucoside, are predominantly found in the plant kingdom, particularly within the Rutaceae (citrus) and Apiaceae (parsley) families. Various parts of these plants, including fruits, peels, leaves, and roots, have been identified as rich sources.

Plant Species Containing this compound and its Derivatives

A comprehensive review of scientific literature has identified the following plant species as natural sources of this compound and its derivatives:

-

Fructus aurantii (Bitter Orange): The immature fruit of Citrus aurantium is a well-documented source of both this compound and this compound hydrate.

-

Citrus Species : Various citrus fruits have been shown to contain this compound and its derivatives. Notably, the peel of Citrus maxima (Pomelo) and other grapefruit varieties are significant sources.[1]

-

Murraya exotica and Murraya paniculata : These closely related species, commonly known as orange jasmine, are reported to contain this compound and its derivatives, such as this compound hydrate, in their leaves and vegetative branches.[2][3][4]

-

Cnidium monnieri : The fruits of this plant, a traditional Chinese medicine, are a known source of a variety of coumarins, including this compound and its derivatives.[5][6][7]

-

Triphasia trifolia : This plant species has also been identified as a natural source of this compound.

-

Glycosmis pentaphylla : Scientific literature reports the presence of this compound in this species.

-

Ferula szowitziana : Another documented natural source of this compound.

-

Aglaia odorata : This plant has been reported to contain this compound.

-

Magydaris tomentosa : The flowers of this plant have been found to contain this compound hydrate.

Quantitative Data on this compound and its Derivatives in Natural Sources

The concentration of this compound and its derivatives can vary significantly depending on the plant species, the specific part of the plant, geographical location, and harvesting time. The following tables summarize the available quantitative data to facilitate comparative analysis.

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Fructus aurantii | Immature Fruit Extract | This compound | 0.94 mg/g of raw herb | [8] |

| Fructus aurantii | Immature Fruit Extract | This compound hydrate | 1.98 mg/g of raw herb | [8] |

| Citrus grandis (Pomelo) | Peel (ethanolic extract) | This compound hydrate | 11.17% of the extract |

Table 1: Quantitative Analysis of this compound and this compound Hydrate in Various Natural Sources.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, purification, and quantification of this compound and its derivatives from natural sources, based on established scientific literature.

Extraction of this compound and its Derivatives

2.1.1. Maceration and Soxhlet Extraction

A common and straightforward method for the initial extraction from dried plant material.

-

Materials : Dried and powdered plant material (e.g., Fructus aurantii, Murraya exotica leaves), Methanol or Ethanol (analytical grade).

-

Protocol :

-

Weigh a known amount of the powdered plant material.

-

For maceration, immerse the powder in a suitable volume of solvent (e.g., 1:10 w/v) in a sealed container and agitate at room temperature for 24-48 hours.

-

For Soxhlet extraction, place the powdered material in a thimble and extract with the chosen solvent for several hours until the extraction is complete (indicated by the color of the solvent in the siphon tube).

-

Filter the resulting extract to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

2.1.2. Ultrasonic-Assisted Extraction (UAE)

A more efficient method that utilizes ultrasonic waves to enhance extraction.

-

Materials : Powdered plant material, 80% aqueous methanol.

-

Protocol :

-

Suspend the plant powder in 80% aqueous methanol.

-

Place the suspension in an ultrasonic bath.

-

Sonicate for a specified period (e.g., 30-60 minutes) at a controlled temperature.

-

Filter the mixture and collect the supernatant.

-

Repeat the extraction process on the residue for exhaustive extraction.

-

Combine the supernatants and concentrate under vacuum.

-

Isolation and Purification

2.2.1. Column Chromatography

A fundamental technique for separating compounds from a crude extract.

-

Materials : Crude extract, Silica (B1680970) gel (60-120 mesh), a graded series of solvents (e.g., n-hexane, ethyl acetate (B1210297), methanol).

-

Protocol :

-

Prepare a silica gel slurry in the initial, least polar solvent (e.g., n-hexane).

-

Pack a glass column with the slurry to create a stationary phase.

-

Dissolve the crude extract in a minimal amount of the initial solvent and load it onto the top of the column.

-

Elute the column with a gradient of solvents, starting with the least polar and gradually increasing the polarity (e.g., increasing percentages of ethyl acetate in n-hexane, followed by methanol).

-

Collect fractions of the eluate.

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the compounds of interest.

-

Combine the fractions containing the purified compounds and evaporate the solvent.

-

2.2.2. High-Speed Counter-Current Chromatography (HSCCC)

A liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, leading to high recovery rates.[9][10][11][12][13]

-

Materials : Crude extract, a suitable two-phase solvent system (e.g., light petroleum-ethyl acetate-methanol-water).

-

Protocol :

-

Select an appropriate biphasic solvent system based on the polarity of the target compounds. The partition coefficient (K) of the target compound should be between 0.5 and 2.

-

Prepare the two-phase solvent system by thoroughly mixing the solvents in a separatory funnel and allowing them to separate.

-

Fill the HSCCC column with the stationary phase (either the upper or lower phase).

-

Pump the mobile phase through the column at a specific flow rate while the column is rotating at a set speed.

-

Once hydrodynamic equilibrium is established, inject the sample dissolved in a small volume of the solvent system.

-

Collect fractions of the eluate and monitor them by HPLC or TLC.

-

Quantification

2.3.1. High-Performance Liquid Chromatography (HPLC)

A widely used and reliable method for the quantitative analysis of this compound and its derivatives.[14][15][16][17]

-

Instrumentation : HPLC system with a UV or Diode Array Detector (DAD).

-

Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase : A gradient of acetonitrile (B52724) and water (often with a small percentage of formic acid or acetic acid to improve peak shape). A typical gradient might start with a lower concentration of acetonitrile and increase over time.

-

Flow Rate : Typically 1.0 mL/min.

-

Detection Wavelength : Around 320-330 nm, which is the absorption maximum for many coumarins.

-

Quantification : Based on a calibration curve generated using certified reference standards of this compound and its derivatives.

2.3.2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

A highly sensitive and selective method for quantification, especially in complex biological matrices.[8][18][19][20][21]

-

Instrumentation : UPLC system coupled to a triple quadrupole mass spectrometer.

-

Column : A sub-2 µm particle size C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase : Similar to HPLC, a gradient of acetonitrile and water with formic acid.

-

Mass Spectrometry : Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its derivatives are monitored.

-

Quantification : An internal standard is typically used, and quantification is based on the ratio of the peak area of the analyte to that of the internal standard, plotted against a calibration curve.

Signaling Pathways

Recent research has begun to elucidate the molecular mechanisms underlying the pharmacological effects of this compound and its derivatives. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways that have been identified.

Antidepressant-like Effects of this compound Hydrate

This compound hydrate has been shown to exhibit rapid antidepressant-like effects, potentially through the modulation of several interconnected signaling pathways in the brain.

Caption: Signaling pathways implicated in the antidepressant-like effects of this compound hydrate.

Potential Role in Atherosclerosis Modulation

Preliminary studies suggest that this compound derivatives may influence signaling pathways relevant to the pathogenesis of atherosclerosis.

Caption: Proposed signaling pathway for the modulation of atherosclerosis by this compound derivatives.

Experimental Workflow for Isolation and Quantification

The following diagram outlines a general workflow for the isolation and quantification of this compound and its derivatives from a plant source.

Caption: A generalized experimental workflow for this compound isolation and quantification.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the natural sources, analytical methodologies, and biological activities of this compound and its derivatives. The compiled data and detailed protocols are intended to serve as a valuable starting point for researchers. Future research should focus on expanding the quantitative analysis to a wider range of plant species, further elucidating the intricate details of the involved signaling pathways, and exploring the full therapeutic potential of these promising natural compounds. The continued investigation into this compound and its derivatives holds significant promise for the development of novel pharmaceuticals for a variety of health conditions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. cjnmcpu.com [cjnmcpu.com]

- 3. A comprehensive review of the botany, phytochemistry, pharmacology, and toxicology of Murrayae Folium et Cacumen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Coumarins from the fruits of Cnidium monnieri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cnidium monnieri - Wikipedia [en.wikipedia.org]

- 8. Multi-Component Comparative Pharmacokinetics in Rats After Oral Administration of Fructus aurantii Extract, Naringin, Neohesperidin, and Naringin-Neohesperidin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Countercurrent chromatography - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. docs.nrel.gov [docs.nrel.gov]

- 13. mdpi.com [mdpi.com]

- 14. Phytochemical profiling and HPLC quantification of citrus peel from different varieties | Semantic Scholar [semanticscholar.org]

- 15. mattioli1885journals.com [mattioli1885journals.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. dshs-koeln.de [dshs-koeln.de]

- 19. m.youtube.com [m.youtube.com]

- 20. A UPLC-MS/MS method for comparative pharmacokinetics study of morusin and morin in normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of Cirsimarin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Meranzin in Citrus Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meranzin, a naturally occurring coumarin (B35378) derivative found in various Citrus species, has garnered interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in citrus plants, from its phenylpropanoid precursors to the final decorated coumarin. It includes a summary of key enzymes, intermediates, and available quantitative data. Detailed experimental protocols for the analysis of this pathway and visual diagrams of the core processes are also provided to facilitate further research in this area.

Introduction

Coumarins are a diverse class of specialized metabolites derived from the phenylpropanoid pathway, widely distributed in the plant kingdom. In Citrus species, these compounds play significant roles in defense mechanisms and contribute to the characteristic aroma and flavor profiles of the fruit. This compound, a geranyloxy-furanocoumarin, is a notable constituent of citrus peels. Its biosynthesis involves a series of enzymatic reactions, including prenylation and subsequent modifications by cytochrome P450 monooxygenases. This guide delineates the current understanding of the this compound biosynthetic pathway, offering a technical resource for its study and potential exploitation.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through the general phenylpropanoid pathway to form the core coumarin scaffold, umbelliferone (B1683723), which is then subjected to a series of specific modifications.

Formation of the Coumarin Nucleus: Umbelliferone

The pathway commences with the amino acid L-phenylalanine, which is converted to p-coumaric acid through the action of phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). Subsequent ortho-hydroxylation of p-coumaroyl-CoA, followed by intramolecular cyclization, leads to the formation of umbelliferone (7-hydroxycoumarin). This part of the pathway is well-established for coumarin biosynthesis in plants.

Geranylation of Umbelliferone to form 7-Geranyloxycoumarin (Auraptene)

A key step in the biosynthesis of this compound is the attachment of a C10 prenyl group, geranyl diphosphate (B83284) (GPP), to the 7-hydroxyl group of umbelliferone. This O-prenylation reaction is catalyzed by a specific aromatic prenyltransferase.

-

Enzyme: A geranyl diphosphate-specific aromatic prenyltransferase (PT). A novel membrane-bound PT, designated ClPT1, has been identified in lemon (Citrus limon) that specifically utilizes GPP as the prenyl donor and coumarins as acceptors.[1]

-

Substrates: Umbelliferone and Geranyl Diphosphate (GPP).

-

Product: 7-Geranyloxycoumarin (also known as Auraptene).

Modification of the Geranyl Moiety by Cytochrome P450 Enzymes

The final steps in the biosynthesis of this compound involve the modification of the geranyl side chain of 7-geranyloxycoumarin. These oxidative reactions are characteristic of cytochrome P450 monooxygenases (CYPs). While the specific CYPs from Citrus have not yet been fully characterized for this pathway, the proposed steps are based on known CYP-mediated reactions in the biosynthesis of other furanocoumarins.[2][3][4][5][6]

-

Epoxidation: A CYP enzyme is proposed to catalyze the epoxidation of the terminal double bond of the geranyl group of 7-geranyloxycoumarin.

-

Hydration/Hydroxylation: The resulting epoxide is then likely hydrated or hydroxylated to form the diol structure characteristic of this compound. This step could be catalyzed by an epoxide hydrolase or another CYP enzyme.

Quantitative Data

Quantitative data on the enzymes of the this compound biosynthetic pathway is currently limited. The following table summarizes the available kinetic parameters for the geranylation step.

| Enzyme/Reaction | Substrate(s) | Km | Vmax | Source(s) |

| Bergaptol 5-O-geranyltransferase (from Citrus limon peel microsomes) | Geranyl diphosphate (GPP) | 9 µM | Not Reported | Munakata et al. |

| Bergaptol | 140 µM | Not Reported | Munakata et al. |

Note: While this data is for bergaptol, it provides an indication of the affinity of a citrus prenyltransferase for GPP.

Experimental Protocols

Extraction and Quantification of Coumarins from Citrus Peel

This protocol describes a general method for the extraction and analysis of coumarins, including this compound and its precursors, from citrus peel using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[7][8][9][10][11]

Materials:

-

Citrus fruit peel (flavedo)

-

Liquid nitrogen

-

Mortar and pestle

-

Methanol (B129727) (HPLC grade)

-

Formic acid

-

Water (HPLC grade)

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC-MS system equipped with a C18 column

Procedure:

-

Freeze a known weight of fresh citrus flavedo in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extract the powdered tissue with methanol (e.g., 10 mL per gram of tissue) by vortexing for 1 minute and sonicating for 30 minutes.

-

Centrifuge the extract at 10,000 x g for 10 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

Analyze the extract by HPLC-MS.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B over 20-30 minutes, hold for a few minutes, and then return to the initial conditions. The exact gradient should be optimized for the specific coumarins of interest.

-

Detection: Mass spectrometry in both positive and negative ion modes to identify and quantify the compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. Use authentic standards for this compound, umbelliferone, and 7-geranyloxycoumarin for quantification.

-

Microsomal Enzyme Preparation from Citrus Flavedo

This protocol is for the isolation of microsomes, which are rich in membrane-bound enzymes like prenyltransferases and cytochrome P450s, from citrus peel.[12][13]

Materials:

-

Fresh citrus fruit flavedo

-

Extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EDTA, 10% (v/v) glycerol, 5 mM DTT, and 1% (w/v) polyvinylpyrrolidone)

-

Homogenizer

-

Cheesecloth

-

Ultracentrifuge

-

Resuspension buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% (v/v) glycerol)

Procedure:

-

Homogenize fresh citrus flavedo in ice-cold extraction buffer (e.g., 3 mL per gram of tissue).

-

Filter the homogenate through four layers of cheesecloth.

-

Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet chloroplasts and mitochondria.

-

Transfer the supernatant to ultracentrifuge tubes and centrifuge at 100,000 x g for 90 minutes at 4°C to pellet the microsomes.

-

Discard the supernatant and gently wash the microsomal pellet with resuspension buffer.

-

Resuspend the pellet in a minimal volume of resuspension buffer.

-

Determine the protein concentration using a standard method (e.g., Bradford assay). The microsomes can be used immediately or stored at -80°C.

In Vitro Assay for Geranyltransferase Activity

This assay can be used to measure the activity of the enzyme that converts umbelliferone to 7-geranyloxycoumarin.

Materials:

-

Microsomal enzyme preparation (from protocol 4.2)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2)

-

Umbelliferone (substrate)

-

Geranyl diphosphate (GPP, substrate)

-

Ethyl acetate (B1210297)

-

HPLC system

Procedure:

-

Set up the reaction mixture containing assay buffer, microsomal protein (e.g., 50-100 µg), umbelliferone (e.g., 100 µM), and GPP (e.g., 100 µM) in a total volume of 100 µL.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.

-

Centrifuge to separate the phases and collect the upper ethyl acetate layer.

-

Evaporate the ethyl acetate to dryness and redissolve the residue in methanol.

-

Analyze the product (7-geranyloxycoumarin) by HPLC as described in protocol 4.1.

Visualizations

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound in citrus plants.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for the isolation and characterization of microsomal enzymes.

Conclusion and Future Perspectives

The biosynthesis of this compound in citrus plants represents a fascinating example of the chemical diversification of the coumarin scaffold. While the initial steps of the pathway are relatively well understood, the specific enzymes responsible for the final modifications of the geranyl side chain remain to be elucidated. The identification and characterization of the cytochrome P450 enzymes involved in the epoxidation and hydration/hydroxylation of 7-geranyloxycoumarin are critical next steps. This knowledge will not only complete our understanding of this compound biosynthesis but also provide valuable biocatalytic tools for the synthesis of this compound and related compounds for pharmacological evaluation. The protocols and data presented in this guide serve as a foundation for researchers to further investigate this intriguing biosynthetic pathway.

References

- 1. Molecular Cloning and Characterization of a Geranyl Diphosphate-Specific Aromatic Prenyltransferase from Lemon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of the cytochromes P450 that catalyze coumarin 3,4-epoxidation and 3-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two types of coumarins-specific enzymes complete the last missing steps in pyran- and furanocoumarins biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Genome-wide analysis of cytochrome P450 genes in Citrus clementina and characterization of a CYP gene encoding flavonoid 3′-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] IDENTIFICATION OF THE CYTOCHROMES P 450 THAT CATALYZE COUMARIN 3 , 4-EPOXIDATION AND 3-HYDROXYLATION | Semantic Scholar [semanticscholar.org]

- 7. Dietary Intake of Coumarins and Furocoumarins through Citrus Beverages: A Detailed Estimation by a HPLC-MS/MS Method Combined with the Linear Retention Index System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Coumarin and furanocoumarin quantitation in citrus peel via ultraperformance liquid chromatography coupled with mass spectrometry (UPLC-MS) - Les Publications du Cirad [publications.cirad.fr]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Meranzin's Mechanism of Action in Neuronal Cells: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Meranzin, a natural coumarin (B35378) compound, and its hydrate (B1144303) form (MH) have emerged as promising therapeutic agents for neurological disorders, particularly depression. Extensive preclinical research indicates that this compound exerts its effects through a multi-faceted mechanism of action within the central nervous system. This document provides a comprehensive overview of the current understanding of this compound's activity in neuronal cells, focusing on its impact on key signaling pathways, neuroinflammation, and the brain-gut axis. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in the development of novel neurotherapeutics.

Core Molecular Mechanisms in Neuronal Cells

This compound hydrate has been shown to elicit significant antidepressant-like effects in various animal models.[1][2] Its mechanism of action is complex, involving the modulation of several key intracellular signaling cascades, regulation of neuroinflammation, and influence on the intricate communication between the gut and the brain.

Modulation of Intracellular Signaling Pathways

mTOR Signaling Pathway: One of the primary mechanisms through which this compound hydrate exerts its rapid antidepressant effects is the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[3] Activation of mTOR is crucial for synaptic plasticity and protein synthesis. Research has shown that inhibiting mTOR activation blocks the antidepressant-like effects of this compound hydrate, as well as the associated upregulation of Brain-Derived Neurotrophic Factor (BDNF) and postsynaptic density protein 95 (PSD95).[3] This suggests that this compound's therapeutic effects are dependent on the mTOR-mediated regulation of synaptic protein expression.[3]

MAPK/ERK Signaling Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is another critical target of this compound. Evidence suggests that the antidepressant action of this compound hydrate is highly related to the axon-directed MAPK signaling pathway.[4][5] This pathway is known to play a significant role in neuronal survival, differentiation, and synaptic plasticity.

PI3K/AKT Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway, a key regulator of cell survival and proliferation, is also modulated by compounds with similar anti-inflammatory and neuroplasticity-promoting effects.[6] While direct evidence for this compound's action on this pathway is still emerging, its known downstream effects on mTOR and CREB/BDNF signaling suggest a potential upstream regulatory role for PI3K/AKT.

Neuroprotective and Neurotrophic Effects

A consistent finding across multiple studies is the ability of this compound hydrate to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus.[1][7] BDNF is a key neurotrophin involved in neuronal survival, growth, and the formation of new synapses. The upregulation of BDNF, along with downstream synaptic proteins like PSD95 and synapsin, points to this compound's role in promoting neurogenesis and restoring synaptic plasticity, which are often impaired in depressive disorders.[3][6]

Anti-inflammatory Action

Neuroinflammation is increasingly recognized as a key contributor to the pathophysiology of depression. This compound hydrate has demonstrated potent anti-inflammatory properties in neuronal contexts. It has been shown to suppress caspase-4, a key mediator of inflammatory signaling, thereby regulating glial cell and neuronal functions in the hippocampus.[2][8] Furthermore, this compound hydrate can reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) in the serum of animal models of depression.[2]

Regulation of the Brain-Gut Axis

The bidirectional communication between the brain and the gut, known as the brain-gut axis, is a crucial area of investigation in mood disorders. This compound hydrate's mechanism of action extends to this axis, where it exhibits both antidepressant and prokinetic-like effects.[9] This dual action is mediated, at least in part, through the regulation of the α2-adrenoceptor.[9] Additionally, the effects of this compound hydrate on depression-like behaviors and gastrointestinal motility appear to be linked to the ghrelin system, as its effects are absent in ghrelin receptor knockout mice.[7][10]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound in neuronal cells.

Caption: this compound activates the mTOR signaling pathway, leading to increased BDNF and synaptic protein expression, resulting in rapid antidepressant effects.

References

- 1. This compound hydrate elicits antidepressant effects and restores reward circuitry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A rich component of Fructus Aurantii, this compound hydrate, exerts antidepressant effects via suppressing caspase4 to regulate glial cell and neuronal functions in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. europeanreview.org [europeanreview.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound Hydrate Improves Depression-Like Behaviors and Hypomotility via Ghrelin and Neurocircuitry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Targeting glial cell pyroptosis and neuroinflammation in post-stroke depression: from molecular mechanisms to therapeutic strategies [frontiersin.org]

- 9. This compound hydrate exhibits anti-depressive and prokinetic-like effects through regulation of the shared α2-adrenoceptor in the brain-gut axis of rats in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Biological Activity of Meranzin from Fructus aurantii

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meranzin, a natural coumarin (B35378) derivative predominantly found in Fructus aurantii (the dried immature fruit of Citrus aurantium L.), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the biological properties of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Quantitative Data on Biological Activities

The biological efficacy of this compound and its related compounds has been quantified across various in vitro assays. The following tables summarize the key findings, providing a comparative overview of its anti-inflammatory, antioxidant, and anticancer activities.

Table 1: Anti-inflammatory Activity of Isothis compound

| Assay | Cell Type | Stimulant | IC₅₀ (µM) | Reference |

| Superoxide (B77818) Anion Generation | Human neutrophils | fMLP/CB | 0.54 - 7.57 | [1] |

| Elastase Release | Human neutrophils | fMLP/CB | 0.43 - 4.33 | [1] |

Table 2: Antioxidant Activity of a this compound-Containing Fraction

| Assay | Sample | IC₅₀ (µg/mL) | Reference |

| DPPH Radical Scavenging | Chloroform fraction of Citrus aurantium peel extract | 38.72 | [2] |

Note: This value represents the activity of a fraction containing multiple compounds, including this compound.

Table 3: Anticancer Activity of a this compound-Containing Fraction

| Cell Line | Sample | IC₅₀ (µg/mL) | Reference |

| HepG-2 (Liver Cancer) | Chloroform fraction of Citrus aurantium peel extract | 490.30 | [2] |

| MCF-7 (Breast Cancer) | Chloroform fraction of Citrus aurantium peel extract | 343.38 | [2] |

Note: These values represent the activity of a fraction containing multiple compounds, including this compound.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further investigation, this section details the methodologies for the key experiments cited in this guide.

Anti-inflammatory Assays

Objective: To measure the inhibitory effect of a compound on the production of superoxide anions by activated neutrophils.

Protocol:

-

Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation with Ficoll-Paque solution.[2] Wash the isolated neutrophils and resuspend them in a suitable buffer (e.g., Ca²⁺-free Krebs-Ringer phosphate (B84403) buffer).

-

Cell Treatment: Pre-incubate the neutrophils with various concentrations of the test compound or vehicle control for a specified period.

-

Stimulation: Induce superoxide anion production by stimulating the neutrophils with a combination of N-formyl-methionyl-leucyl-phenylalanine (fMLP) and cytochalasin B (CB).

-

Detection: Measure the superoxide anion generation by monitoring the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.[3][4] The change in absorbance is measured spectrophotometrically at 550 nm.

-

Data Analysis: Calculate the percentage of inhibition of superoxide anion generation for each concentration of the test compound and determine the IC₅₀ value.

Objective: To assess the inhibitory effect of a compound on the release of elastase from activated neutrophils.

Protocol:

-

Neutrophil Preparation: Isolate and prepare human neutrophils as described in the superoxide anion generation assay.

-

Cell Treatment: Pre-incubate the neutrophils with different concentrations of the test compound or vehicle control.

-

Stimulation: Stimulate the neutrophils with fMLP and cytochalasin B to induce elastase release.

-

Detection: Measure the elastase activity in the cell supernatant using a specific substrate, such as N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide. The cleavage of the substrate by elastase releases p-nitroaniline, which can be quantified by measuring the absorbance at 405 nm.[3]

-

Data Analysis: Determine the percentage of inhibition of elastase release for each concentration of the test compound and calculate the IC₅₀ value.

Antioxidant Assays

Objective: To evaluate the free radical scavenging capacity of a compound.

Protocol:

-

Sample Preparation: Prepare a series of dilutions of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Reaction Mixture: Add the test compound solution to a solution of DPPH in the same solvent.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the decrease in absorbance of the DPPH solution at its maximum wavelength (around 517 nm) using a spectrophotometer. The discoloration of the DPPH solution indicates the scavenging of the radical.[5]

-

Data Analysis: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[6]

Objective: To measure the ability of a compound to scavenge the ABTS radical cation.

Protocol:

-

ABTS Radical Cation Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Sample Reaction: Add the test compound to the pre-formed ABTS•+ solution.

-

Measurement: Measure the reduction in absorbance of the ABTS•+ solution at its maximum wavelength (around 734 nm) after a specific incubation time.

-

Data Analysis: Calculate the percentage of inhibition of the ABTS•+ radical and determine the IC₅₀ value.

Anticancer Assay

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

Protocol:

-

Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HeLa) in appropriate medium and conditions.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the formazan solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells and determine the IC₅₀ value, which represents the concentration of the compound that inhibits cell growth by 50%.[7]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.

Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a reduction in the production of pro-inflammatory mediators.

Anticancer Mechanism: Modulation of the MAPK Pathway

While direct evidence for this compound is still emerging, related compounds have been shown to induce anticancer effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is crucial for cell proliferation and survival, and its dysregulation is a hallmark of many cancers.

Antidepressant Mechanism: Activation of the mTOR Pathway

This compound hydrate (B1144303) has been reported to exert rapid antidepressant-like effects by activating the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[7] This pathway is a key regulator of synaptic plasticity and protein synthesis, which are processes implicated in the pathophysiology of depression.

Conclusion

This compound, a prominent constituent of Fructus aurantii, demonstrates a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and potential anticancer and antidepressant effects. This technical guide has consolidated the available quantitative data and detailed experimental protocols to provide a solid foundation for future research. The visualized signaling pathways offer insights into its mechanisms of action, highlighting its potential as a lead compound for the development of novel therapeutics. Further investigations are warranted to fully elucidate the therapeutic potential of this compound and to translate these preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synergistic Cytotoxicity of Renieramycin M and Doxorubicin in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward Connexin 43 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Coumarins: An In-depth Technical Guide Focused on Meranzin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a diverse class of benzopyran-2-one containing heterocyclic compounds of natural and synthetic origin, represent a privileged scaffold in medicinal chemistry and drug discovery.[1] Their inherent structural simplicity, low molecular weight, high bioavailability, and favorable solubility profiles make them attractive candidates for therapeutic development.[2] This technical guide provides a comprehensive examination of the pharmacological properties of coumarins, with a specific and in-depth focus on Meranzin, a naturally occurring coumarin (B35378) found in plants such as Murraya exotica, Fructus aurantii, and Triphasia trifolia.[3][4] this compound and its hydrate (B1144303) have demonstrated a broad spectrum of biological activities, including cytotoxic, anti-inflammatory, analgesic, neuroprotective, and antidepressant effects.[4][5] This guide will delve into the quantitative data supporting these activities, detail the experimental protocols used for their evaluation, and visually elucidate the known signaling pathways through which this compound exerts its effects.

Pharmacological Properties of this compound

This compound has been the subject of numerous preclinical studies, revealing its potential in several therapeutic areas.

Cytotoxic and Anti-proliferative Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. This activity is a cornerstone of its potential as an anti-cancer agent.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC50 (µg/mL) |

| NSCLC-N6 | Non-Small Cell Lung Cancer | 14.6 |

| KB | Oral Epidermoid Carcinoma | 12.3 |

| [Source:[3]] |

Anti-inflammatory and Analgesic Activity

In vivo studies have substantiated the anti-inflammatory and analgesic properties of this compound.

Table 2: Anti-inflammatory and Analgesic Activity of this compound

| Activity | Model | Species | Dosage | Effect |

| Analgesic | Hot Plate Test | Mice | 10 mg/kg | Increased latency to paw withdrawal[3] |

| Anti-inflammatory | Xylene-induced Ear Edema | Mice | 10 mg/kg | Reduction in ear edema[3] |

| Anti-inflammatory | Carrageenan-induced Paw Edema | Rats | 10 mg/kg | Decreased paw edema[3] |

| [Source:[3]] |

Antidepressant and Neuroprotective Activity

A significant body of research has focused on the antidepressant-like effects of this compound hydrate. These studies highlight its influence on key neurotrophic and signaling pathways in the brain. This compound hydrate has been shown to reverse depressive phenotypes in animal models and modulate neuroinflammation.[6]

Table 3: Antidepressant and Prokinetic-like Effects of this compound Hydrate

| Activity | Model | Species | Dosage | Effect |

| Antidepressant | Forced Swimming Test (Acute) | Rats | 9 mg/kg | Decreased immobility time[7] |

| Antidepressant | Forced Swimming Test (Chronic) | Rats | 2.25 mg/kg | Decreased immobility time[7] |

| Antidepressant | Unpredictable Chronic Mild Stress | Rats | 10 mg/kg/day | Decreased depression-like behavior[4] |

| Prokinetic | Gastric Emptying & Intestinal Transit | Rats | 9 mg/kg | Promoted gastric emptying and intestinal transit[7] |

| [Source:[4][7]] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's pharmacological properties.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic potential of a compound against cancer cell lines.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound.

-

Materials:

-

Cancer cell lines (e.g., NSCLC-N6, KB)[3]

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]

-

Compound Treatment: Treat cells with various concentrations of this compound (typically in a serial dilution) and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[2]

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.

-

Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory agents.

-

Objective: To assess the in vivo anti-inflammatory activity of a compound.

-

Materials:

-

Male Wistar rats (150-200g)

-

Carrageenan (1% solution in saline)

-

This compound

-

Plethysmometer

-

-

Procedure:

-

Animal Grouping: Divide animals into control and treatment groups.

-

Compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle to the respective groups.

-

Induction of Inflammation: After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.[2]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition in the treated groups compared to the control group.

-

Hot Plate Test in Mice

This method is used to assess the central analgesic activity of a compound.

-

Objective: To evaluate the analgesic effect of a compound by measuring the reaction time to a thermal stimulus.

-

Materials:

-

Mice (20-25g)

-

Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 1°C)

-

This compound

-

-

Procedure:

-

Animal Grouping: Divide animals into control and treatment groups.

-

Compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle to the respective groups.

-

Testing: At a predetermined time after administration, place each mouse individually on the hot plate.

-

Latency Measurement: Record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.[8]

-

Data Analysis: Compare the mean reaction times of the treated groups with the control group.

-

Signaling Pathways Modulated by this compound

This compound's diverse pharmacological effects are attributed to its ability to modulate several key intracellular signaling pathways.

mTOR Signaling Pathway in Antidepressant Action

This compound hydrate has been shown to exert rapid antidepressant-like effects by activating the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[3] This activation leads to an upregulation of downstream synaptic proteins, which are crucial for neuroplasticity.

The rapid antidepressant effect of this compound hydrate is dependent on the activation of mTOR, which in turn upregulates the expression of Brain-Derived Neurotrophic Factor (BDNF) and Postsynaptic Density Protein 95 (PSD95).[3] Inhibiting mTOR activation blocks these antidepressant-like effects.[3]

BDNF/TrkB Signaling Pathway

The antidepressant effects of this compound hydrate are also linked to the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB). This compound hydrate treatment has been shown to increase the expression of BDNF in the hippocampus.[4]

References

- 1. Urolithins Attenuate LPS-Induced Neuroinflammation in BV2Microglia via MAPK, Akt, and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Merazin Hydrate Produces Rapid Antidepressant Effects Depending on Activating mTOR Signaling by Upregulating Downstream Synaptic Proteins in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design of Novel Coumarin Derivatives as NUDT5 Antagonists That Act by Restricting ATP Synthesis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antidepressant drugs act by directly binding to TRKB neurotrophin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Meranzin's Engagement with Inflammatory Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meranzin, a bioactive coumarin (B35378) derived from traditional medicinal plants such as Murraya exotica L., is emerging as a compound of significant interest for its anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anti-inflammatory effects. Rather than acting through a single, unique signaling pathway, this compound modulates several key inflammatory cascades. This document details its interaction with the nuclear factor-kappa B (NF-κB) and AMPA-ERK1/2-BDNF signaling pathways, initiated by its activity at the alpha 2-adrenoceptor. This guide presents a compilation of current research, including quantitative data, experimental methodologies, and visual representations of the involved pathways to facilitate further investigation and drug development efforts in the field of inflammation.

Introduction to this compound and its Anti-Inflammatory Potential

This compound is a natural phytochemical that has been identified as a bioactive component in traditional Chinese medicines like Chaihu-Shugan-San.[1][2] Possessing a coumarin scaffold, this compound and its analogs have demonstrated significant anti-inflammatory and analgesic properties in various preclinical models.[1][3] Its therapeutic potential is being explored for a range of conditions, including inflammatory diseases and neuroinflammation-associated disorders such as depression.[1][3][4] The anti-inflammatory effects of this compound are attributed to its ability to modulate key signaling pathways that are central to the inflammatory response.

Core Signaling Pathways Modulated by this compound

This compound's anti-inflammatory activity is not mediated by a single, eponymous pathway but rather through its influence on established signaling cascades. The primary pathways implicated in this compound's mechanism of action are the NF-κB and the AMPA-ERK1/2-BDNF pathways, with its effects being initiated, in part, by its interaction with the alpha 2-adrenoceptor.

The Role of the Alpha 2-Adrenoceptor

The alpha-2 adrenergic receptor (α2-adrenoceptor) is a G protein-coupled receptor that, upon activation, can inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This modulation of cAMP can have widespread effects on cellular function, including the inflammatory response. In the context of inflammation, α2-adrenoceptor agonists are known to have sympatholytic effects, which can lead to a reduction in the release of pro-inflammatory neurotransmitters like norepinephrine.[5] this compound has been identified as a compound that targets the α2-adrenoceptor, suggesting that its anti-inflammatory effects may be initiated, at least in part, through this receptor.[1][2][6]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[7]

This compound and its related compound, isothis compound (B178684), have been shown to suppress inflammation by inhibiting the NF-κB pathway.[8][9] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators. Studies on isothis compound have revealed that this suppression of NF-κB activation is dependent on the reduction of TRAF6 ubiquitination.[8][9]

Below is a diagram illustrating the inhibitory effect of this compound on the NF-κB signaling pathway.

Modulation of the AMPA-ERK1/2-BDNF Signaling Pathway

The AMPA receptor, a key player in synaptic plasticity, has been implicated in inflammatory processes, particularly within the central nervous system. The ERK1/2 (extracellular signal-regulated kinase 1/2) pathway is a downstream effector of many growth factor and mitogen receptors and plays a crucial role in inflammation. Brain-Derived Neurotrophic Factor (BDNF) is a neurotrophin that is also involved in inflammatory signaling.[10]

This compound hydrate (B1144303) has been shown to engage the AMPA-ERK1/2-BDNF signaling pathway.[11] While much of the research on this pathway in relation to this compound has focused on its antidepressant effects, the components of this pathway are also deeply integrated into inflammatory processes. For instance, ERK activation is a critical step in the production of pro-inflammatory mediators.[12] By modulating this pathway, this compound can influence neuroinflammation.

The following diagram depicts the involvement of this compound in the AMPA-ERK1/2-BDNF signaling pathway.

Quantitative Data on the Anti-Inflammatory Effects of this compound and Analogs

The following tables summarize the quantitative data from preclinical studies investigating the anti-inflammatory effects of this compound and its related compound, isothis compound.

| Compound | Assay | Target | Result | Reference |

| Isothis compound | Superoxide Anion Generation | Neutrophils | IC50: 3.86 ± 0.60 µM | [13] |

| Isothis compound | Elastase Release | Neutrophils | IC50: 3.83 ± 0.81 µM | [13] |

| Compound | Model | Dosage | Effect | Reference |

| This compound Hydrate | Healthy Rats | 7, 14, and 28 mg/kg | Dose-dependent promotion of intestinal transit and gastric emptying | [14] |

| This compound Hydrate | Cisplatin-induced Gastroparesis in Rats | 14 and 28 mg/kg | Significant reversal of delayed gastric emptying | [14] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the anti-inflammatory effects of this compound. These are not exhaustive protocols but rather summaries of the techniques employed in the cited research.

Cell-Based Assays

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are commonly used to study inflammation in vitro. Cells are cultured in appropriate media and stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response.[3]

-

Nitric Oxide (NO) Assay: The production of nitric oxide, a key inflammatory mediator, is often measured using the Griess reagent. Supernatants from cell cultures are collected and mixed with the Griess reagent, and the absorbance is measured to quantify nitrite (B80452) levels, which correlate with NO production.

-

Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cell culture supernatants or serum samples are quantified using Enzyme-Linked Immunosorbent Assays (ELISAs) with specific antibodies for each cytokine.

-

Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways. Cells or tissues are lysed, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., p-p65, p-ERK, IκBα) and then with secondary antibodies for detection.[15]

-

Quantitative Real-Time PCR (qRT-PCR): To measure the gene expression of inflammatory mediators, total RNA is extracted from cells or tissues, reverse-transcribed into cDNA, and then subjected to PCR with specific primers for target genes (e.g., TNF-α, IL-6, iNOS, COX-2).[15]

-

Immunoprecipitation: This method is used to isolate a specific protein out of a complex mixture using an antibody that specifically binds to that protein. This technique was used to demonstrate that isothis compound's suppression of NF-κB activation was dependent on decreasing TRAF6 ubiquitination.[8][9]

In Vivo Models of Inflammation

-

LPS-Induced Sepsis Model: Mice are injected with a lethal dose of LPS to induce systemic inflammation and sepsis. The survival rate, tissue damage, and levels of inflammatory cytokines are assessed to evaluate the protective effects of the test compound.[8][9]

-

Dextran Sulfate Sodium (DSS)-Induced Colitis: DSS is administered in the drinking water of mice to induce colitis, a model of inflammatory bowel disease. The severity of colitis is evaluated by monitoring body weight, stool consistency, and rectal bleeding. Histological analysis of the colon is also performed to assess tissue damage and inflammation.[8][9]

The following diagram provides a generalized workflow for investigating the anti-inflammatory effects of a compound like this compound.

Conclusion and Future Directions

This compound represents a promising natural compound with multifaceted anti-inflammatory properties. Its mechanism of action, centered on the modulation of the NF-κB and AMPA-ERK1/2-BDNF signaling pathways, offers multiple avenues for therapeutic intervention in inflammatory diseases. The data presented in this guide underscore the need for further research to fully elucidate the intricate molecular interactions of this compound and to translate these preclinical findings into clinical applications. Future studies should focus on detailed dose-response relationships, pharmacokinetic and pharmacodynamic profiling, and evaluation in a broader range of inflammatory disease models. The development of more potent and specific derivatives of this compound could also be a valuable direction for drug discovery programs.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. A rich component of Fructus Aurantii, this compound hydrate, exerts antidepressant effects via suppressing caspase4 to regulate glial cell and neuronal functions in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chaihu Shugan powder alleviates liver inflammation and hepatic steatosis in NAFLD mice: A network pharmacology study and in vivo experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular basis of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isothis compound suppresses inflammation by inhibiting M1 macrophage polarization through the NF-κB and ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Trophic Factors in Inflammation and Regeneration: The Role of MANF and CDNF - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The involvement of AMPA-ERK1/2-BDNF pathway in the mechanism of new antidepressant action of prokinetic this compound hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selective inhibition of ERK1/2 blocks NGF to BDNF signaling and suppresses the development of and reverses already established pain behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-Inflammatory and Neuroprotective Constituents from the Peels of Citrus grandis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound hydrate induces similar effect to Fructus Aurantii on intestinal motility through activation of H1 histamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chaihu-shugan san inhibits inflammatory response to improve insulin signaling in liver and prefrontal cortex of CUMS rats with glucose intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anti-Proliferative Effects of Meranzin: A Technical Guide

Abstract

Meranzin, a naturally occurring coumarin (B35378), has been identified as a compound with potential anti-proliferative properties.[1][2] Found in various medicinal plants such as Fructus aurantii, Triphasia trifolia, Cnidium monnieri, and Murraya exotica, this compound is part of a broad class of phytochemicals known for their diverse pharmacological activities, including anti-cancer effects.[1][2] This technical guide provides an in-depth overview of the current understanding and methodologies for investigating the anti-proliferative effects of this compound. It is intended for researchers, scientists, and drug development professionals engaged in oncology and natural product research. The guide covers the general anti-cancer mechanisms of coumarins, available data on related compounds, detailed experimental protocols for assessing anti-proliferative activity, and the signaling pathways implicated in these processes.

Introduction: this compound and the Therapeutic Potential of Coumarins

Coumarins are a significant class of benzopyrone phytochemicals found in a variety of plants.[1] They are recognized for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and notably, anti-proliferative actions.[2] The anti-cancer mechanisms of coumarins are multifaceted, often involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and cell cycle arrest.[2]

This compound, a specific coumarin derivative, has been reported to possess anti-proliferative activity, making it a compound of interest for further investigation in cancer research.[1][2] While detailed studies focusing exclusively on the anti-proliferative effects of isolated this compound are still emerging, the broader activities of coumarins and extracts from plants containing this compound provide a strong rationale for its investigation as a potential anti-cancer agent. For instance, extracts from Fructus Aurantii, which contains this compound, have been shown to inhibit the proliferation of hepatocarcinoma (HepG2) cells.[3]

Quantitative Data on Anti-Proliferative Activity

As of this review, specific IC50 values for isolated this compound against a panel of cancer cell lines are not widely published in publicly accessible literature. However, to provide a quantitative context for the anti-proliferative potential of coumarins, data for a structurally related coumarin, Benjaminin, is presented below. It is crucial to note that these values are for a different compound and should be considered as an illustrative example of the kind of data generated in such studies.

Table 1: Example IC50 Values for the Coumarin Benjaminin against Human Cancer Cell Lines

| Cancer Cell Line | Cell Type | IC50 (µM) |

| K562 | Chronic Myelogenous Leukemia | 150.72 |

| SNU-1 | Stomach Cancer | 70.42 |

| Hep-G2 | Hepatocellular Carcinoma | 109.65 |

| NCI-H23 | Non-Small Cell Lung Cancer | 160.42 |

Data sourced from a study on the anti-proliferative effects of Benjaminin and presented here for illustrative purposes.

Key Experimental Protocols

This section details the standard methodologies employed to assess the anti-proliferative effects of a compound like this compound.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Add the different concentrations of this compound to the wells and incubate for 24, 48, or 72 hours. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

Western Blot Analysis

Western blotting is used to detect specific proteins in a cell lysate, allowing for the investigation of signaling pathways involved in apoptosis and cell cycle regulation.

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p21) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Methodologies and Pathways

Experimental Workflow

Caption: Workflow for investigating the anti-proliferative effects of this compound.

Apoptosis Signaling Pathway

Caption: General apoptosis signaling pathways potentially modulated by this compound.

Cell Cycle Regulation Pathway